Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring fused with a dihydropyridine ring, making it a versatile scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 3-aminopyridin-2(1H)-one with benzyl chloroformate in the presence of sodium carbonate. The reaction is carried out in tetrahydrofuran (THF) at room temperature. The mixture is then stirred, and the product is precipitated and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine and dihydropyridine derivatives, which can have different biological activities and properties.
Scientific Research Applications
Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
- 2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide
Uniqueness
Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its fused pyrrolidine and dihydropyridine rings, which provide a distinct three-dimensional structure. This structure allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
benzyl 2-(6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H18N2O3/c20-16-9-8-14(11-18-16)15-7-4-10-19(15)17(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,18,20) |
InChI Key |
QCBSVRLQUMIAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CNC(=O)C=C3 |
Origin of Product |
United States |
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